molecular formula C40H38ClN5O B8068743 Deltarasin (hydrochloride)

Deltarasin (hydrochloride)

Cat. No. B8068743
M. Wt: 640.2 g/mol
InChI Key: RNNBDBVWCNENOV-XVYLPRMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deltarasin (hydrochloride) is a useful research compound. Its molecular formula is C40H38ClN5O and its molecular weight is 640.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Deltarasin (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deltarasin (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of KRAS-dependent Lung Cancer Cell Growth : Deltarasin has been identified as a small molecule that inhibits KRAS–PDEδ interactions. It impairs cell growth, KRAS activity, and RAS/RAF signaling in human pancreatic ductal adenocarcinoma cell lines. Deltarasin induces both apoptosis and autophagy in KRAS-dependent lung cancer cells, inhibiting lung tumor growth both in vitro and in vivo. It induces apoptosis by inhibiting the interaction of with PDEδ and its downstream signaling pathways, and induces autophagy through the AMPK-mTOR signaling pathway. Blocking autophagy enhances deltarasin-induced apoptosis (Leung et al., 2018).

  • Pyrazolopyridazinones as PDEδ Inhibitors : Deltarasin binds to the prenyl-binding pocket of PDEδ and impairs Ras enrichment at the plasma membrane, affecting the proliferation of KRas-dependent human pancreatic ductal adenocarcinoma cell lines. Pyrazolopyridazinones, identified through structure-based compound design, also bind to the prenyl-binding pocket of PDEδ with high affinity, thereby displacing prenylated Ras proteins in cells (Papke et al., 2016).

  • Molecular Mechanism in KRas4B-PDEδ Complex : Research on the KRas4B-PDEδ complex, which activates different signaling pathways required for the development and maintenance of cancer, shows that Deltarasin binds to the prenyl-binding pocket of PDEδ and inhibits the proliferation of human pancreatic ductal adenocarcinoma cells dependent on oncogenic KRas4B. The study reveals energetic and structural mechanisms suggesting a higher affinity of Deltarasin for PDEδ than the farnesylated HVR (Bello et al., 2019).

  • Malignant Pleural Effusion Formation and KRAS : Mutant KRAS promotes malignant pleural effusion (MPE) formation in mice. Deltarasin, a novel KRAS inhibitor, is effective against an experimental mouse model of MPE, suggesting potential for future therapies against the human condition (Agalioti et al., 2017).

properties

IUPAC Name

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNBDBVWCNENOV-XVYLPRMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deltarasin (hydrochloride)

CAS RN

1440898-82-7
Record name 1H-Benzimidazole, 2-[4-[(2S)-2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440898-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.